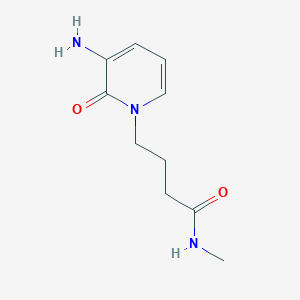
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxycyclohexyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and amino acids.
Cyclohexanone Hydroxylation: Cyclohexanone is hydroxylated to form 4-hydroxycyclohexanone using oxidizing agents like hydrogen peroxide or peracids.
Amino Acid Coupling: The hydroxylated cyclohexanone is then coupled with an amino acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: 4-Ketocyclohexylpropanoic acid.
Reduction Products: 2-Amino-3-(4-aminocyclohexyl)propanoic acid.
Substitution Products: 2-Amino-3-(4-halocyclohexyl)propanoic acid.
Scientific Research Applications
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
(2R)-2-Amino-3-(4-hydroxybenzyl)propanoic acid: Contains a benzyl group in place of the cyclohexyl group.
Uniqueness
Structural Features: The presence of a hydroxycyclohexyl group imparts unique steric and electronic properties.
Reactivity: Exhibits distinct reactivity patterns compared to its phenyl and benzyl analogs.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-hydroxycyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h6-8,11H,1-5,10H2,(H,12,13)/t6?,7?,8-/m1/s1 |
InChI Key |
HUGAWXCWXHSPBW-KAVNDROISA-N |
Isomeric SMILES |
C1CC(CCC1C[C@H](C(=O)O)N)O |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


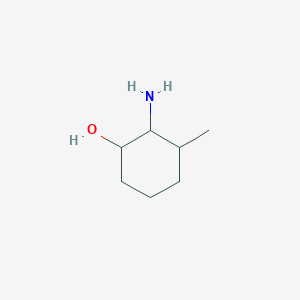

![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
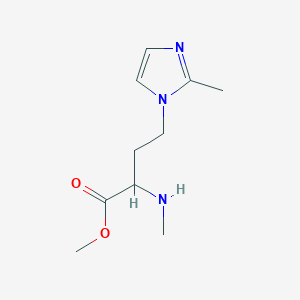
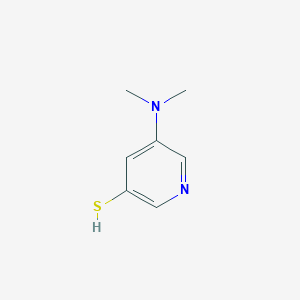
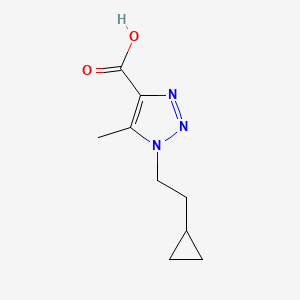
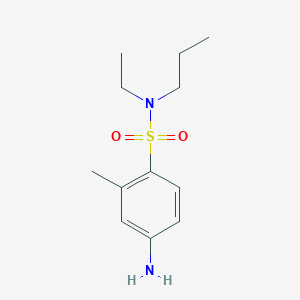
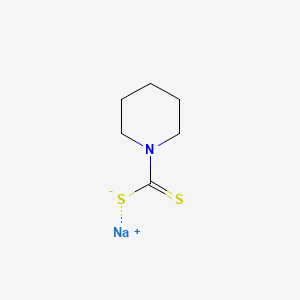
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)



![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
